Cicloprolol hydrochloride

准备方法

合成路线和反应条件: 环丙洛尔盐酸盐的合成涉及 1-(4-(2-(环丙基甲氧基)乙氧基)苯氧基)-3-(丙烷-2-基氨基)丙烷-2-醇与盐酸反应。 该反应通常在受控的温度和压力条件下进行,以确保最终产品的纯度和产量 .

工业生产方法: 环丙洛尔盐酸盐的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用高纯度试剂和先进的反应容器,以保持一致性和质量。 最终产品经过严格的质量控制措施,以确保其符合药物标准 .

化学反应分析

反应类型: 环丙洛尔盐酸盐会发生各种化学反应,包括:

常用试剂和条件:

氧化: 使用薄层电池结合质谱仪进行电化学氧化.

还原: 使用硼氢化钠等还原剂进行化学还原.

主要产物:

氧化: 环丙洛尔盐酸盐的氧化代谢产物.

还原: 具有改变的药理特性的化合物的还原形式.

取代: 具有潜在治疗应用的取代衍生物.

科学研究应用

Scientific Research Applications

Cicloprolol hydrochloride serves as a valuable tool in cardiovascular research due to its ability to selectively block beta-1 adrenergic receptors while exhibiting intrinsic sympathomimetic activity. This dual mechanism allows researchers to explore various physiological processes related to heart function and blood pressure regulation.

Cardiovascular Disease Studies

- Hypertension Management : Cicloprolol has been used in studies to assess its effectiveness in lowering blood pressure by reducing heart rate and myocardial contractility. Its role in preventing cardiovascular events, such as heart attacks and strokes, is significant, particularly in high-risk populations.

- Heart Failure Research : The compound has been investigated for its potential benefits in managing symptoms of heart failure. Research indicates that cicloprolol may improve cardiac output and reduce hospitalizations associated with heart failure exacerbations .

Mechanistic Studies

Cicloprolol is utilized to study the underlying mechanisms of beta-adrenergic receptor activity, especially concerning cardiac remodeling post-myocardial infarction. Researchers have employed cicloprolol to elucidate how beta-blockade influences cardiac structure and function.

Clinical Applications

This compound is primarily indicated for:

- Hypertension : It effectively reduces blood pressure levels through its action on beta-1 receptors.

- Heart Failure : The drug aids in alleviating symptoms associated with heart failure, providing a therapeutic option for patients with this condition.

Comparative Analysis with Other Beta-Blockers

The following table compares this compound with other commonly used beta-blockers:

| Compound | Selectivity | Intrinsic Sympathomimetic Activity | Primary Indications |

|---|---|---|---|

| Cicloprolol | Beta-1 | Yes | Hypertension, Heart Failure |

| Metoprolol | Beta-1 | No | Hypertension, Angina |

| Propranolol | Non-selective | No | Hypertension, Anxiety |

| Atenolol | Beta-1 | No | Hypertension |

| Pindolol | Non-selective | Yes | Hypertension |

Cicloprolol's unique profile allows it to provide therapeutic benefits while potentially minimizing side effects commonly associated with non-selective beta-blockers .

Case Studies and Clinical Trials

Numerous case studies have documented the efficacy of cicloprolol in clinical settings:

Case Study Examples

- Heart Failure Management : A case study involving patients with heart failure demonstrated that treatment with cicloprolol resulted in improved exercise tolerance and reduced symptoms compared to baseline measurements .

- Hypertensive Patients : In another case study focusing on hypertensive patients, cicloprolol was found to significantly lower systolic and diastolic blood pressure over a six-month period, showcasing its effectiveness as a long-term treatment option .

作用机制

环丙洛尔盐酸盐通过选择性阻断心脏中的β1-肾上腺素能受体发挥作用。 这种作用减少了肾上腺素和去甲肾上腺素的影响,导致心率和血压下降 . 该化合物在β1受体的部分激动剂活性也有助于其独特的药理特性 .

分子靶点和通路:

β1-肾上腺素能受体: 该化合物拮抗作用的主要靶点.

信号通路: 抑制环腺苷一磷酸 (cAMP) 的产生及其后续的下游效应.

相似化合物的比较

环丙洛尔盐酸盐与其他β-阻滞剂如美托洛尔、普萘洛尔和阿替洛尔进行比较。 虽然所有这些化合物都具有β-肾上腺素能受体拮抗作用的共同特征,但环丙洛尔盐酸盐由于其选择性β1受体拮抗作用和部分激动剂活性而独一无二 .

类似化合物:

美托洛尔: 一种选择性 β1-肾上腺素能受体拮抗剂,用于治疗高血压和心绞痛.

生物活性

Cicloprolol hydrochloride is a novel beta-blocking agent that exhibits unique pharmacological properties, including high selectivity for beta-1 adrenergic receptors and intrinsic sympathomimetic activity. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Cicloprolol functions primarily as a partial agonist at beta-1 adrenergic receptors. Its dual action allows it to act as both an agonist and antagonist depending on the level of endogenous catecholamines. This characteristic is particularly beneficial in managing conditions like chronic heart failure, where it can enhance cardiac output without significantly increasing heart rate or systemic blood pressure .

Key Findings:

- Cardiac Output Improvement : In clinical studies, cicloprolol has been shown to increase cardiac output by approximately 24% and stroke volume by 22% without inducing significant changes in heart rate or blood pressure .

- Isovolumetric Relaxation : Cicloprolol administration resulted in a significant decrease in the time constant of isovolumetric relaxation by 43%, indicating enhanced diastolic function .

Biological Activity Overview

Cicloprolol exhibits various biological activities that contribute to its therapeutic profile. Below are some of the notable effects:

Case Studies

- Study on Hemodynamic Effects :

-

Chronic Heart Failure Safety Evaluation :

- Participants : Twenty-five patients with chronic heart failure.

- Design : Crossover double-blind placebo-controlled study over two weeks.

- Findings : Cicloprolol did not affect resting heart rate but significantly reduced peak exercise heart rate, indicating its potential utility in managing exercise tolerance in heart failure patients .

Research Findings

Recent studies have further elucidated the biological activity of cicloprolol:

- A study indicated that cicloprolol's partial agonist activity at beta-1 receptors leads to increased resting supine heart rate and systolic blood pressure, which could be advantageous in specific clinical settings .

- Another investigation highlighted cicloprolol's ability to improve diastolic function through enhanced isovolumetric relaxation dynamics, similar to other sympathomimetic agents .

属性

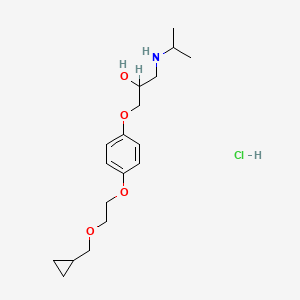

IUPAC Name |

1-[4-[2-(cyclopropylmethoxy)ethoxy]phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO4.ClH/c1-14(2)19-11-16(20)13-23-18-7-5-17(6-8-18)22-10-9-21-12-15-3-4-15;/h5-8,14-16,19-20H,3-4,9-13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFQJSQQPCCLGLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)OCCOCC2CC2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63659-12-1 (Parent) | |

| Record name | Cicloprolol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063686793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20979981 | |

| Record name | 1-(4-(2-(Cyclopropylmethoxy)ethoxy)phenoxy)-3-(isopropylamino)-2-propanol hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20979981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63686-79-3 | |

| Record name | Cicloprolol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063686793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-(2-(Cyclopropylmethoxy)ethoxy)phenoxy)-3-(isopropylamino)-2-propanol hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20979981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CICLOPROLOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T355YD4791 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。